molecular formula C6H18O2Si2 B160816 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane CAS No. 10124-62-6

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Cat. No.: B160816
CAS No.: 10124-62-6
M. Wt: 178.38 g/mol
InChI Key: CWGBHCIGKSXFED-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C6H18O2Si2. It is characterized by the presence of two methoxy groups and four methyl groups attached to a disilane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is primarily used in the field of organic synthesis. Its primary targets are organic compounds, specifically those containing carbon-carbon double bonds .

Mode of Action

The compound interacts with its targets through a process known as silylation. In this process, the silicon atoms in the compound form bonds with the carbon atoms in the target molecule . This interaction results in the formation of a new compound with altered properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the silylation pathway. This pathway involves the addition of silicon atoms to organic compounds, altering their structure and properties . The downstream effects of this pathway can include changes in the reactivity, stability, and solubility of the target compounds .

Pharmacokinetics

It’s important to note that the compound is volatile and can be absorbed through inhalation . Its impact on bioavailability is more relevant in the context of the target compounds it modifies through silylation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the changes it induces in the target compounds. By adding silicon atoms to these compounds, it can alter their physical and chemical properties, potentially making them more useful or effective for certain applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and should be handled in a well-ventilated area away from sources of ignition . Additionally, it should be stored in a cool, dry place to maintain its stability .

Preparation Methods

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common synthetic route involves the reaction between dimethoxymethylsilane and chlorodimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be compared with other similar compounds such as:

Properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBHCIGKSXFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499031
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10124-62-6
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 2
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 3
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 4
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 5
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Reactant of Route 6
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
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Q & A

Q1: The research paper mentions that 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane displays lower reactivity in Palladium-catalyzed double silylation reactions compared to 1,2-Difluoro-1,1,2,2-tetramethyldisilane. What is the likely reason for this difference in reactivity?

A1: The difference in reactivity between this compound and 1,2-Difluoro-1,1,2,2-tetramethyldisilane in Palladium-catalyzed double silylation reactions can be attributed to the electronic properties of the substituents on the silicon atoms. The fluorine atoms in 1,2-Difluoro-1,1,2,2-tetramethyldisilane are highly electronegative, making the silicon atoms more electrophilic. This increased electrophilicity facilitates the activation of the Si-Si bond by the Palladium catalyst, leading to faster reaction rates. Conversely, the methoxy groups in this compound are electron-donating, rendering the silicon atoms less electrophilic and hindering the activation process. This electronic difference significantly impacts the disilane's ability to participate in the catalytic cycle, resulting in lower reactivity [].

Q2: The research highlights the formation of unexpected side products, like 1,2-disiloxy-1,2-diphenylethane, when using this compound with certain substrates. What does this suggest about the reaction mechanism and the potential involvement of reactive intermediates?

A2: The observation of side products such as 1,2-disiloxy-1,2-diphenylethane, particularly with less activated disilanes like this compound, suggests a more complex reaction mechanism than simple double silylation. The formation of these specific side products points towards the possible involvement of radical or silylene intermediates. These highly reactive species can arise from the interaction of the disilane with the Palladium catalyst or other reactive species present in the reaction mixture. The presence of these intermediates can lead to competing reaction pathways, explaining the observed decrease in selectivity and the formation of unexpected byproducts []. Further investigation into these alternative pathways could provide valuable insights for optimizing reaction conditions and achieving higher selectivity for the desired double silylation products.

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